molecular formula C14H12N2O4S B3001826 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922137-36-8

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B3001826
CAS RN: 922137-36-8
M. Wt: 304.32
InChI Key: QEWMSKCFDXKECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Its versatility allows for diverse applications, enhancing studies in various fields.

Scientific Research Applications

Catalytic Enantioselective Reactions

The compound has been utilized in catalytic enantioselective reactions, such as the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This leads to the synthesis of chiral derivatives with high yields and enantioselectivities, using readily available chiral ligands and zinc sources. Such reactions are important for producing optically active pharmaceuticals and other biologically active molecules (Munck et al., 2017).

Asymmetric Alkynylation

Asymmetric alkynylation of seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved. This process involves combining chiral phosphoric acid and Ag(I) catalysts, useful for synthesizing 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives containing carbon-carbon triple bonds with high enantiomeric excess. This technique is significant for the synthesis of complex organic molecules (Ren, Wang, & Liu, 2014).

Transfer Hydrogenation in Water

The compound has been used in Ru-catalyzed asymmetric transfer hydrogenation, notably in water as an environmentally friendly solvent. This method yields biologically active dibenzo[b,f][1,4]oxazepine compounds with high conversion rates and enantioselectivity, showcasing the potential of water as a solvent in organic synthesis (More & Bhanage, 2017).

Synthesis of Diverse N-Heterocycles

The dibenzo[b,f][1,4]oxazepine moiety has been employed in the synthesis of diverse N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This showcases the flexibility of the compound in creating a range of heterocyclic structures with potential applications in pharmaceuticals and materials science (Zhang et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and initiating a cellular response. This inhibition can alter the normal functioning of neural pathways where these receptors are present.

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-21(18,19)16-9-6-7-12-10(8-9)14(17)15-11-4-2-3-5-13(11)20-12/h2-8,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMSKCFDXKECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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